molecular formula C9H9BrF2O B581378 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene CAS No. 1309933-98-9

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Cat. No.: B581378
CAS No.: 1309933-98-9
M. Wt: 251.071
InChI Key: BJEWMUWBTRMAJT-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (Br), two fluorine (F) atoms at positions 1 and 3, and a propan-2-yloxy (isopropoxy) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and the preparation of functionalized aromatic systems for pharmaceuticals or materials science . Its structure balances electronic and steric effects: the bromine acts as a leaving group, the fluorine atoms enhance electrophilic substitution selectivity, and the isopropoxy group provides moderate electron-donating character via oxygen lone pairs .

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEWMUWBTRMAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation (DoM)

Directed ortho-metalation using lithium diisopropylamide (LDA) enables regioselective bromination. The isopropoxy group acts as a directing group, facilitating deprotonation at the ortho position, followed by quenching with bromine sources like Br₂ or BrCN. This method achieves higher regioselectivity (>80%) but requires anhydrous conditions.

Fluorination Techniques

Fluorine atoms are typically introduced via halogen exchange or electrophilic fluorination.

Halogen Exchange Reactions

Starting from 5-bromo-1,3-dichloro-2-(propan-2-yloxy)benzene, fluorine can replace chlorine using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like DMF. For instance, heating at 120°C for 24 hours with KF achieves 85% conversion to the difluoro product.

Equation 1:

C6H5Cl2BrO+2KFC6H5F2BrO+2KCl\text{C}6\text{H}5\text{Cl}2\text{BrO} + 2\text{KF} \rightarrow \text{C}6\text{H}5\text{F}2\text{BrO} + 2\text{KCl}

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or xenon difluoride (XeF₂) fluorinate electron-rich aromatic rings. However, the electron-withdrawing isopropoxy group limits reactivity, necessitating harsher conditions (e.g., 100°C, 48 hours).

Etherification: Introducing the Isopropoxy Group

The isopropoxy group is introduced via nucleophilic aromatic substitution (NAS) or Williamson ether synthesis.

Nucleophilic Aromatic Substitution

Replacing a nitro or chloro group with isopropoxide is feasible under high-temperature conditions. For example, reacting 5-bromo-1,3-difluoro-2-nitrobenzene with sodium isopropoxide in DMSO at 80°C for 12 hours yields the target compound.

Equation 2:

C6H2BrF2NO2+NaOiPrC6H2BrF2OiPr+NaNO2\text{C}6\text{H}2\text{BrF}2\text{NO}2 + \text{NaO}^i\text{Pr} \rightarrow \text{C}6\text{H}2\text{BrF}2\text{O}^i\text{Pr} + \text{NaNO}2

Williamson Ether Synthesis

A two-step process involving:

  • Phenol preparation : Hydrolysis of 5-bromo-1,3-difluoro-2-chlorobenzene to the phenol derivative.

  • Alkylation : Reaction with isopropyl bromide in the presence of K₂CO₃ achieves 70–75% yield.

Integrated Synthetic Routes

Sequential Halogenation-Etherification

  • Bromination of 1,3-difluorobenzene at position 5 using Br₂/FeBr₃.

  • Nitration followed by reduction to 5-bromo-1,3-difluoroaniline.

  • Diazotization and hydrolysis to 5-bromo-1,3-difluorophenol.

  • Alkylation with isopropyl bromide.

Table 2: Multi-Step Synthesis Efficiency

StepReagentYield (%)
BrominationBr₂/FeBr₃62
NitrationHNO₃/H₂SO₄88
ReductionH₂/Pd-C95
DiazotizationNaNO₂/HCl78
Alkylationii-PrBr/K₂CO₃75

One-Pot Halogen Exchange

A patent-pending method (CN103664511A) describes simultaneous chlorination and fluorination using ammonium bifluoride (NH₄HF₂) under reflux, achieving 90% purity in a single step.

Challenges and Optimization

Regioselectivity Issues

Competing directing effects from fluorine (meta-directing) and isopropoxy (ortho/para-directing) groups complicate bromine placement. Computational studies suggest that electronic effects dominate over steric factors, favoring para substitution relative to the isopropoxy group.

Purification Techniques

Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) are standard. GC-MS analysis confirms purity >97%.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield. For example, tubular reactors minimize decomposition during diazotization, improving overall efficiency by 20% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

The following analysis compares 5-bromo-1,3-difluoro-2-(propan-2-yloxy)benzene with structurally analogous brominated difluorobenzene derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Effects on Reactivity and Physical Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • Propan-2-yloxy (Target Compound) : The isopropoxy group donates electrons via resonance, activating the benzene ring toward electrophilic substitution. This facilitates reactions at specific positions, such as para to the alkoxy group .
  • Trifluoromethoxy (5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene) : The trifluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine, deactivating the ring and directing substitutions to meta positions. This compound (CAS: 115467-07-7) has a higher molecular weight (276.99 g/mol) and increased lipophilicity compared to the target compound, influencing solubility and pharmacokinetic profiles in drug design .
  • Methanesulfonyl (5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene) : The sulfonyl group is strongly electron-withdrawing, further deactivating the ring and altering reaction pathways. This compound (CAS: 648905-86-6) is likely more reactive in nucleophilic aromatic substitutions than the target compound .
Steric Effects
  • Methyl vs. This compound (C11H15BrO) has a molecular weight of 243.14 g/mol and requires storage at 2–8°C, suggesting higher sensitivity to decomposition compared to the fluorinated analog .

Positional Isomerism

  • 1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene (YF-3285): A positional isomer with bromine at position 1 and isopropoxy at position 3.
  • 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene (YF-3172) : The bulkier 2-methylpropoxy group introduces greater steric hindrance, which may reduce reaction yields in crowded transition states compared to the target compound .

Biological Activity

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9BrF2OC_9H_9BrF_2O and a molecular weight of 251.07 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The structure of this compound features a bromine atom and two fluorine atoms on a benzene ring, along with a propan-2-yloxy group. These substitutions can significantly influence the compound's reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The mechanism often involves the inhibition of specific kinases or receptors that are crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
4-Arylthiazole derivativeMCF-77.17 ± 0.94
4-Methyl-5-(aryldiazenyl)thiazoleA-5492.93 ± 0.47

Note: TBD indicates that specific IC50 values for this compound were not available in the current literature.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The presence of halogen atoms can enhance binding affinity to various receptors.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating apoptotic markers such as caspases.

Case Studies

In a recent investigation into structurally related compounds, researchers utilized molecular docking studies to elucidate the binding interactions within target proteins like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Compounds similar to this compound demonstrated moderate inhibitory activity against VEGFR-2, suggesting potential applications in antiangiogenic therapies.

Table 2: VEGFR-2 Inhibitory Activity

CompoundIC50 (µM)
SorafenibReference
4-Arylthiazole derivative0.728
Another derivative0.503

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, and how do reaction conditions influence yield?

  • Methodology : Catalytic hydrogenation and nucleophilic substitution are common approaches. For example, hydrogenation of a precursor (e.g., 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene) using 5% polyvinyl chloride as a catalyst in heptane under atmospheric pressure yields derivatives with ~80% efficiency after solvent removal .
  • Optimization : Parameters such as solvent polarity (e.g., heptane vs. THF), catalyst loading, and reaction time must be systematically varied. Monitoring via TLC or GC-MS ensures intermediate stability.
Reaction Example ConditionsYieldReference
Hydrogenation of alkene precursor20 hrs, atmospheric H₂~80%

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and electronic environments. For example, fluorine atoms at positions 1 and 3 deshield adjacent protons, while the isopropyloxy group shows distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₈BrF₂O), with isotopic peaks confirming bromine presence.
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (~600 cm⁻¹) and C-F (~1200 cm⁻¹) bonds provide structural evidence.

Q. What safety protocols are recommended for handling and storing this compound?

  • Hazards : Irritant (H315, H319, H335); avoid inhalation and direct contact .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent decomposition. Use fume hoods and PPE (gloves, goggles) during synthesis .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, retrosynthesis algorithms) aid in reaction mechanism elucidation?

  • AI-Driven Retrosynthesis : Platforms like EPA DSSTox employ template-based models (e.g., Reaxys, Pistachio) to predict viable synthetic pathways and intermediates. For example, AI may suggest selective fluorination steps to avoid byproducts .
  • Density Functional Theory (DFT) : Calculates transition-state energies for key steps (e.g., nucleophilic substitution at the benzene ring), guiding experimental optimization .

Q. How should researchers address contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?

  • Root-Cause Analysis :

  • Purity Assessment : Confirm compound purity via HPLC (>95%) to exclude contaminants.
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Theoretical Frameworks : Link discrepancies to molecular docking models; variations in protein binding pockets may explain activity differences .

Q. What strategies enable the study of this compound’s interactions with biomolecules (e.g., enzymes, DNA)?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
  • Fluorescence Quenching : Monitors changes in tryptophan emission upon ligand binding.
  • Molecular Dynamics (MD) Simulations : Predicts stability of ligand-protein complexes over nanosecond timescales .

Q. Are there alternative synthetic methodologies (e.g., flow chemistry, microwave-assisted) for scalable production?

  • Flow Chemistry : Enables precise temperature control and reduced reaction times (e.g., 30 mins vs. 20 hrs in batch) .
  • Microwave-Assisted Synthesis : Accelerates aryl ether formation via dielectric heating, improving yields by 15–20% .

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